A Technical Guide to Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
A Technical Guide to Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, applications in medicinal chemistry, and essential safety protocols.
Chemical Identity and Physicochemical Properties
Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring geminally difluorinated at the 4-position, an amino group at the 3-position, and a benzyl carbamate protecting group on the ring nitrogen. This unique combination of functional groups makes it a valuable and versatile building block in the synthesis of complex molecular architectures for pharmaceutical applications.
CAS Number: 1207852-56-9
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆F₂N₂O₂ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Appearance | Off-White Solid | |
| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. |
The Strategic Importance of the 4,4-Difluoropiperidine Moiety in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The gem-difluoro group (CF₂) at the 4-position of the piperidine ring in this molecule offers several key advantages:
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Metabolic Stability: The replacement of metabolically labile C-H bonds with strong C-F bonds can block oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby enhancing the metabolic stability and half-life of a drug candidate.
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Modulation of Basicity: The highly electronegative fluorine atoms can lower the pKa of the piperidine nitrogen. This modulation of basicity can be crucial for optimizing a compound's binding affinity to its target protein and for mitigating off-target effects, such as interactions with the hERG potassium ion channel, which can lead to cardiovascular toxicity.[2]
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Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of the piperidine ring, which can be exploited to achieve a more favorable orientation for binding to a biological target.
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Bioisosteric Replacement: The CF₂ group can act as a bioisostere for a carbonyl group, which can be a useful strategy for improving a compound's properties without drastically altering its core structure.
Synthesis and Methodologies
A plausible synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate.
Experimental Protocol (General Example for a Related Compound):
The following is a generalized protocol for a key transformation in the synthesis of a related aminopiperidine derivative, which illustrates the type of chemistry involved. This is for informational purposes only and would require optimization for the target molecule.
Step: Reductive Amination to Introduce an Amino Group
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Dissolution: Dissolve the ketone precursor (1 equivalent) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 equivalents).
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pH Adjustment (if necessary): Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) using a mild acid like acetic acid to facilitate imine formation.
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Addition of Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2 equivalents), portion-wise to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amine.
Applications in Drug Discovery
Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate serves as a crucial intermediate for the synthesis of more complex molecules with therapeutic potential. The 3-amino-4,4-difluoropiperidine scaffold is incorporated into drug candidates to leverage the beneficial properties conferred by the gem-difluoro group.
While specific drug candidates incorporating this exact fragment are often proprietary, the 4,4-difluoropiperidine motif has been explored in the development of antagonists for the Dopamine 4 Receptor (D4R), which are of interest for treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[3][4] The strategic placement of the gem-difluoro group in these scaffolds has been shown to improve potency and selectivity.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds suggest the following:
Hazard Statements (based on similar compounds):
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
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Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Avoid contact with skin, eyes, and clothing.
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Avoid dust formation.[6]
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound is hygroscopic and should be stored under an inert atmosphere.
Conclusion
Benzyl 3-amino-4,4-difluoropiperidine-1-carboxylate is a valuable and strategically designed building block for medicinal chemistry and drug discovery. The presence of the gem-difluoro group on the piperidine ring offers a powerful tool for researchers to fine-tune the metabolic stability, basicity, and conformational properties of drug candidates. This technical guide provides a foundational understanding of its properties, synthesis, applications, and handling, underscoring its importance for the development of next-generation therapeutics.
References
- Ortiz, A. et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Org. Biomol. Chem.2016, 14, 5635-5643.
- Boateng, E. et al. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem2023, 18, e202300298.
- Actelion Pharmaceuticals Ltd. 4,4-difluoro-piperidine-compounds. WO2013127913A1.
- Wang, Y. et al. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. CN102442937A.
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Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]
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Organic Syntheses. 1-benzylpiperazine. Available from: [Link]
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PubChemLite. Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]
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AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]
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